2-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)acetic acid

Solid-Phase Peptide Synthesis Orthogonal Protection Strategy Fmoc-SPPS Compatibility

Standard monofunctional piperazine building blocks require extra steps for conjugation or rely on acid-labile protecting groups incompatible with Fmoc-SPPS. This heterobifunctional Fmoc-4-carboxymethyl-piperazine solves both problems: • Orthogonal reactivity: base-labile Fmoc amine plus free carboxylic acid enable sequential, chemoselective coupling without cross-reactivity. • SPPS-ready: ≥98% HPLC purity, direct HBTU/HATU activation, and simple 20% piperidine deprotection. • PROTAC-optimized linker: semi-rigid piperazine ring with titratable nitrogen (pKa ~8) provides pH-dependent solubility for endosomal escape.

Molecular Formula C21H22N2O4
Molecular Weight 366.4 g/mol
CAS No. 180576-05-0
Cat. No. B069090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)acetic acid
CAS180576-05-0
Molecular FormulaC21H22N2O4
Molecular Weight366.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C21H22N2O4/c24-20(25)13-22-9-11-23(12-10-22)21(26)27-14-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,19H,9-14H2,(H,24,25)
InChIKeyXNWPGFGLHGFRRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)acetic acid (CAS 180576-05-0): A Dual-Function Fmoc-Protected Piperazine Building Block for Peptide Synthesis and PROTAC Linker Chemistry


2-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)acetic acid (CAS 180576-05-0), also known as Fmoc-4-carboxymethyl-piperazine or Fmoc-CmPi-OH, is a heterobifunctional building block comprising a 9-fluorenylmethyloxycarbonyl (Fmoc)-protected piperazine amine and a free acetic acid side chain (molecular formula C21H22N2O4, molecular weight 366.41 g/mol). It is classified as a PROTAC linker precursor and an unusual amino acid reagent for Fmoc solid-phase peptide synthesis (SPPS) . The compound exists as a white to off-white solid hydrate with a melting point of 118–126 °C and is typically supplied at ≥98% purity (HPLC), requiring storage at 0–8 °C .

Why 2-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)acetic acid Cannot Be Replaced by Fmoc-Piperazine, Boc-Piperazine Acetic Acid, or Simple Alkyl Linkers


Close analogs such as Fmoc-piperazine hydrochloride (CAS 215190-22-0) lack the pendant carboxylic acid handle required for direct C-terminal conjugation, while Boc-protected piperazine acetic acid derivatives (e.g., CAS 183742-34-9) employ an acid-labile protecting group incompatible with the acid-sensitive side-chain protection strategies routinely used in Fmoc-SPPS . Flexible alkyl linkers such as Fmoc-aminocaproic acid offer no conformational constraint, whereas the semi-rigid piperazine ring in the target compound introduces a titratable basic nitrogen (predicted piperazine pKa ≈ 8 after disubstitution) that can undergo protonation in acidic subcellular compartments, imparting pH-dependent solubility modulation unavailable to purely aliphatic spacers [1]. These orthogonal chemical features—base-labile Fmoc protection, free carboxylic acid reactivity, and ionizable heterocyclic core—are simultaneously present in a single, well-characterized building block and cannot be recapitulated by any single commercially available alternative.

Quantitative Differentiation Evidence for 2-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)acetic acid Versus Closest Comparators


Orthogonal Fmoc Protection Enables Base-Labile Deprotection Compatible with Acid-Sensitive SPPS Resins and Side-Chain Protecting Groups—In Contrast to Boc-Protected Piperazine Acetic Acid Analogs

The target compound employs an Fmoc protecting group removable under mild basic conditions (typically 20% piperidine in DMF), preserving acid-labile side-chain protecting groups (e.g., tBu for Asp/Glu, Trt for Cys/His, Boc for Lys) and maintaining the integrity of acid-sensitive 2-chlorotrityl chloride or Wang resins. In contrast, Boc-piperazine acetic acid analogs (CAS 183742-34-9) require acidic deprotection (TFA), which simultaneously cleaves the peptide from the resin and removes side-chain protecting groups, precluding their use in Fmoc-SPPS protocols that demand selective orthogonal deprotection . This constitutes a fundamental compatibility gate: the Fmoc-protected target compound integrates seamlessly into the dominant Fmoc-SPPS workflow that accounts for the majority of commercial therapeutic peptide manufacturing [1].

Solid-Phase Peptide Synthesis Orthogonal Protection Strategy Fmoc-SPPS Compatibility

Free Carboxylic Acid Handle Enables Direct Amide Bond Formation Without Pre-Activation—A Functionality Absent in Fmoc-Piperazine HCl

The target compound bears a free acetic acid moiety (pKa ≈ 4.5, predicted) that permits direct activation with standard coupling reagents (HATU, HBTU, DIC/HOBt) for amide bond formation with amine nucleophiles. Fmoc-piperazine hydrochloride (CAS 215190-22-0) lacks this carboxylic acid functionality; its sole reactive handle is the secondary amine exposed after Fmoc deprotection, limiting it to N-terminal coupling only . This bifunctional architecture (protected amine + free carboxylic acid) allows the target compound to serve as both an N-terminal capping agent and a C-terminal extension module in SPPS or as a linker terminus in PROTAC assembly, effectively doubling its synthetic utility per mole of reagent compared to monofunctional Fmoc-piperazine .

Peptide Coupling Building Block Functionality PROTAC Linker Chemistry

Piperazine Core Provides pH-Dependent Protonation (Predicted pKa ≈ 8) for Enhanced Endosomal Solubility Compared to Non-Ionizable Alkyl Linkers—Supported by pKa Data on Disubstituted Piperazines in PROTAC Contexts

The piperazine ring in the target compound, when di-alkylated as it would be in a PROTAC context, carries a basic nitrogen with a predicted pKa of approximately 8 (based on measured pKa values for 1,4-dimethylpiperazine), corresponding to approximately 78% protonation at pH 7.5 [1]. This partial protonation at physiological pH, with increased protonation in the acidic endosomal compartment (pH 5.5–6.5), is mechanistically linked to enhanced aqueous solubility and facilitation of endosomal membrane escape [1]. In contrast, purely aliphatic linkers such as Fmoc-aminocaproic acid lack any ionizable center and remain neutral across the full physiological pH range, relying solely on passive diffusion and offering no pH-responsive solubility enhancement . This physicochemical difference has direct implications for PROTAC permeability and intracellular trafficking.

PROTAC Linker Design Physicochemical Properties Endosomal Escape

Piperazine-Containing PROTAC Linkers Demonstrate Superior Target Degradation Efficiency (>95% at Nanomolar Concentrations) Compared to Flexible Linker Analogs in FLT3-ITD Degradation Models

In a recent structure–activity relationship study of FLT3-targeting PROTACs, compounds MA190 and MA191, which incorporate rigid cyclohexyl-piperidine/piperazine linkers, achieved >95% degradation of FLT3-ITD protein in MV4-11 AML cells at nanomolar concentrations, significantly outperforming the parent compound MA49 that employed a more flexible linker architecture [1]. While this study did not employ the target compound itself, it provides class-level validation that piperazine-containing semi-rigid linkers confer a measurable degradation efficiency advantage over fully flexible linkers in a therapeutically relevant kinase degradation context. The target compound, as an Fmoc-protected piperazine acetic acid building block, enables the direct incorporation of this pharmacophoric piperazine motif into PROTAC linker constructs during SPPS-based assembly .

PROTAC Degradation Efficiency FLT3-ITD Linker Rigidity

High and Consistent Vendor-Supplied Purity (≥98% HPLC) with Validated Batch Analytics Reduces Quality-Related Procurement Risk Versus Lower-Purity Piperazine Acetic Acid Alternatives

The target compound is routinely supplied at ≥98% purity as determined by HPLC, with melting point specification of 118–126 °C and comprehensive batch-specific analytical documentation including NMR, HPLC, and GC traces available from major vendors . In comparison, the dual-protected analog 4-Boc-1-Fmoc-2-piperazineacetic acid (CAS 183742-34-9) is typically offered at ≥95% purity, representing a 3-percentage-point lower purity threshold that introduces additional impurity-related variables into downstream synthetic or biological workflows . The higher purity specification of the target compound reduces the likelihood of side reactions, simplifies purification of final products, and supports GMP-compliant peptide manufacturing processes.

Chemical Purity Quality Control Batch-to-Batch Consistency

Optimal Application Scenarios for 2-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)acetic acid Based on Quantitative Differentiation Evidence


Fmoc Solid-Phase Peptide Synthesis (SPPS) as a C-Terminal or Internal Piperazine-Containing Building Block

The compound's base-labile Fmoc protection and free carboxylic acid make it directly compatible with standard Fmoc-SPPS protocols. It can be coupled to resin-bound amine nucleophiles using HBTU or HATU activation, then deprotected with 20% piperidine in DMF to expose the piperazine amine for subsequent chain elongation. Its melting point of 118–126 °C and storage at 0–8 °C align with standard SPPS reagent handling practices . The ≥98% HPLC purity minimizes DKP and other side reactions that plague lower-purity building blocks, directly improving crude peptide purity and reducing preparative HPLC burden [1].

PROTAC Linker Synthesis for Targeted Protein Degradation with Enhanced Endosomal Escape Potential

As a PROTAC linker precursor, the compound introduces a piperazine ring into the linker architecture. Published pKa data confirm that di-alkylated piperazine linkers exhibit a pKa of approximately 8, yielding ~78% protonation at physiological pH and increased protonation in acidic endosomes, which promotes aqueous solubility and facilitates endosomal membrane escape [1]. PROTACs incorporating piperazine-containing rigid linkers have demonstrated >95% target degradation at nanomolar concentrations in FLT3-ITD-driven AML models, providing class-level validation for the piperazine linker strategy [2]. The free carboxylic acid of the target compound allows direct conjugation to amine-functionalized E3 ligand or warhead intermediates.

Bioconjugation and Drug Delivery System Development Requiring Orthogonal Functional Handles

The bifunctional architecture—Fmoc-protected amine plus free carboxylic acid—enables sequential, chemoselective conjugation to two distinct molecular entities without cross-reactivity. For example, the carboxylic acid can be coupled to a targeting ligand or polymeric scaffold via amide bond formation, followed by Fmoc deprotection to reveal the piperazine amine for attachment of a payload or fluorophore . This orthogonal reactivity is unavailable in monofunctional analogs such as Fmoc-piperazine HCl, which offers only a single reactive site [1], and avoids the acidic conditions required by Boc-protected alternatives that could degrade acid-sensitive payloads [2].

Medicinal Chemistry Library Synthesis for Piperazine-Containing Lead Optimization

In drug discovery programs targeting GPCRs, ion channels, or kinases where the piperazine motif is a privileged scaffold, the compound serves as a versatile intermediate for introducing both the piperazine pharmacophore and a carboxylic acid extension point in a single synthetic operation. Its solid physical form (white to off-white solid, mp 118–126 °C) facilitates accurate weighing and automated liquid handling in parallel synthesis workflows . The consistent purity specification (≥98% HPLC) reduces the risk of impurity-driven false positives in biological screening assays, a critical consideration when ordering building blocks for library production [1].

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